molecular formula C11H21NO B13407653 N-[(oxolan-2-yl)methyl]cyclohexanamine

N-[(oxolan-2-yl)methyl]cyclohexanamine

Cat. No.: B13407653
M. Wt: 183.29 g/mol
InChI Key: VLWWSOQJUHAGOJ-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]cyclohexanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring attached to an amine group, which is further substituted with an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]cyclohexanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanamine with oxirane (ethylene oxide) under controlled conditions to introduce the oxolan-2-ylmethyl group. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and its subsequent attachment to the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted amines.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]cyclohexanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethyl group may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexane ring, lacking the oxolan-2-ylmethyl group.

    N-methylcyclohexanamine: Similar to cyclohexylamine but with an additional methyl group attached to the nitrogen atom.

Uniqueness

N-[(oxolan-2-yl)methyl]cyclohexanamine is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler amines like cyclohexylamine and N-methylcyclohexanamine, potentially enhancing its reactivity and specificity in various applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)cyclohexanamine

InChI

InChI=1S/C11H21NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h10-12H,1-9H2

InChI Key

VLWWSOQJUHAGOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2CCCO2

Origin of Product

United States

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